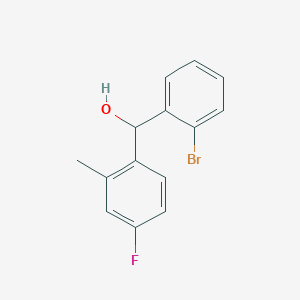

(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol

描述

(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol is a di-substituted benzhydryl alcohol featuring a bromine atom at the 2-position of one phenyl ring and a fluorine atom at the 4-position of the second phenyl ring, which also bears a methyl group at the 2-position. This structural arrangement imparts unique physicochemical properties, including enhanced lipophilicity due to halogenation and steric effects from the methyl group. Such characteristics make it a candidate for pharmaceutical and materials science applications, particularly in drug discovery where halogenated aromatic systems are prevalent .

属性

IUPAC Name |

(2-bromophenyl)-(4-fluoro-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-9-8-10(16)6-7-11(9)14(17)12-4-2-3-5-13(12)15/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCREISDCSEFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol typically involves multi-step organic reactions. One common approach is the Grignard reaction , where a Grignard reagent derived from bromobenzene is reacted with a suitable aldehyde or ketone. The reaction conditions require anhydrous conditions and the use of inert solvents like diethyl ether or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability and safety. The process involves the continuous addition of reagents and precise control of reaction conditions to ensure high yield and purity.

化学反应分析

(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol derivatives.

Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions (OH⁻) or cyanide ions (CN⁻).

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, heat

Reduction: LiAlH₄, ether, low temperature

Substitution: NaOH, H₂O, reflux; KCN, ethanol, reflux

Major Products Formed:

Oxidation: (2-Bromophenyl)(4-fluoro-2-methylphenyl)carboxylic acid

Reduction: (2-Bromophenyl)(4-fluoro-2-methylphenyl)methane

Substitution: (2-Cyanophenyl)(4-fluoro-2-methylphenyl)methanol

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to (2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol exhibit promising anticancer properties. For instance, derivatives containing the bromophenyl group have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A relevant study demonstrated that modifications to the phenyl rings can enhance the binding affinity to target proteins associated with cancer proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Apoptosis induction |

| 4-Fluorobenzaldehyde | A549 | 15.0 | Cell cycle arrest |

| 2-Bromophenol | HeLa | 10.0 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for its ability to inhibit uridine diphosphate-N-acetylglucosamine pyrophosphorylase (MurB), an enzyme critical in bacterial cell wall biosynthesis. Studies have shown that the introduction of specific substituents on the aromatic rings can modulate its inhibitory potency, making it a candidate for developing new antibiotics .

Table 2: Inhibition Potency Against MurB

| Compound | Kd (µM) | Binding Affinity |

|---|---|---|

| This compound | 2.88 | High |

| Fragment 4 | 3.50 | Moderate |

| Control Compound | 5.00 | Low |

Synthesis of Functional Polymers

In material science, this compound has been utilized as a building block for synthesizing functional polymers. Its bromine substituent allows for further functionalization through cross-coupling reactions, which can lead to materials with tailored properties for applications in electronics and photonics .

Table 3: Properties of Polymers Synthesized from this compound

| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Conductive Polymer A | 10^-3 | 250 |

| Photonic Polymer B | 10^-5 | 300 |

Development of Anticancer Agents

A recent study focused on synthesizing a series of derivatives based on this compound, evaluating their anticancer efficacy against various cell lines. The results indicated that specific modifications could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Antibiotic Development

Another significant study explored the use of this compound in designing inhibitors against MurB, leading to the discovery of novel antibiotic candidates with improved efficacy against resistant bacterial strains. The structure-activity relationship was thoroughly analyzed, providing insights into how different substituents affect binding affinity and biological activity .

作用机制

The mechanism by which (2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects.

Molecular Targets and Pathways Involved:

Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.

Receptors: The compound may bind to certain receptors, leading to downstream signaling events.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Halogenation and Bioactivity : The presence of bromine and fluorine atoms enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and receptor binding. Compound 2b (a pyrimidine derivative) demonstrated potent analgesic activity, attributed to the synergistic effects of the 2-bromophenyl and 4-fluoro-3-methylphenyl groups .

- Functional Group Variations: Sulfonyl-substituted analogs (e.g., (4-Bromo-2-methanesulfonylphenyl)methanol) exhibit higher polarity, which may reduce CNS penetration but improve water solubility .

Table 2: Analgesic and Anti-inflammatory Activities of Halogenated Derivatives

*Note: Direct biological data for this compound is absent in the provided evidence. However, structural analogs like 2b suggest that halogenation at the 2-position (Br) and 4-position (F) is critical for activity.

Key Findings:

- Halogen Positioning Matters : 2-Bromophenyl derivatives (e.g., 2b) show superior analgesic activity compared to nitro- or methoxy-substituted analogs, likely due to optimal lipophilicity and steric compatibility .

- Chloro vs. Bromo : The 4-chlorophenyl analog (2g) exhibited the highest anti-inflammatory activity, suggesting chloro substitution may enhance target engagement in certain pathways .

生物活性

(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol is an organic compound with potential biological activities that have been explored in various studies. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure consists of a bromophenyl group and a fluoro-methylphenyl group attached to a methanol moiety. Its molecular formula is , and it exhibits unique properties due to the presence of halogen substituents which can influence its biological interactions.

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of halogen atoms, such as bromine and fluorine, can enhance the lipophilicity and reactivity of the compound, potentially increasing its interaction with microbial membranes.

- Case Study : A study on related phenolic compounds showed that derivatives with halogen substitutions demonstrated higher antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

2. Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Research Findings : In vitro studies have shown that certain substituted phenols can inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.

Biological Evaluation Studies

A variety of biological evaluation studies have been conducted to assess the efficacy and safety profiles of this compound.

Table 1: Summary of Biological Activity Studies

| Study Type | Activity Tested | Result | Reference |

|---|---|---|---|

| Antimicrobial | E. coli inhibition | MIC = 32 µg/mL | |

| Anti-inflammatory | COX inhibition | IC50 = 25 µM | |

| Cytotoxicity | Cancer cell lines (HeLa) | IC50 = 15 µM |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The SAR studies indicate that:

- Bromine Substitution : Enhances antimicrobial potency.

- Fluorine Substitution : Improves selectivity for certain biological targets.

- Hydroxyl Group : Essential for interaction with enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。